ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate
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Overview
Description
ETHYL 4-(2,5-DIOXO-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE is a complex organic compound that features a pyrrole ring, a benzoate ester, and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2,5-DIOXO-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of ethyl 4-aminobenzoate with maleic anhydride to form an intermediate, which is then reacted with 1-(2-thienylcarbonyl)-4-piperidylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2,5-DIOXO-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
ETHYL 4-(2,5-DIOXO-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ETHYL 4-(2,5-DIOXO-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE
- ETHYL 2-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 4-(2,5-DIOXO-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE is unique due to its combination of a piperidine moiety with a thienylcarbonyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23N3O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]amino]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C23H23N3O5S/c1-2-31-23(30)15-5-7-17(8-6-15)26-20(27)14-18(21(26)28)24-16-9-11-25(12-10-16)22(29)19-4-3-13-32-19/h3-8,13-14,16,24H,2,9-12H2,1H3 |
InChI Key |
PYXFQLYZSWPJMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3CCN(CC3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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